molecular formula C22H26N2OS B3014151 N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide CAS No. 877658-45-2

N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide

Cat. No.: B3014151
CAS No.: 877658-45-2
M. Wt: 366.52
InChI Key: JJYJHIVQDPBDRL-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Thioether Linkage: The thioether linkage can be introduced by reacting the indole derivative with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Acylation: The final step involves the acylation of the indole derivative with diethylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The indole nitrogen can undergo substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: N-substituted indole derivatives

Scientific Research Applications

N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The indole core can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins or receptors. The thioether linkage and acetamide moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-3-methylbenzamide: A structurally similar compound with a different substitution pattern on the indole core.

    N,N-diethyl-2-(3-benzylthio)-1H-indol-1-yl)acetamide: Similar structure but lacks the methyl group on the benzyl moiety.

    N,N-diethyl-2-(3-(phenylthio)-1H-indol-1-yl)acetamide: Similar structure but with a phenyl group instead of a 3-methylbenzyl group.

Uniqueness

N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide is unique due to the presence of the 3-methylbenzylthio group, which may impart distinct chemical and biological properties compared to other similar compounds. This unique substitution pattern can influence its reactivity, binding affinity, and overall bioactivity.

Properties

IUPAC Name

N,N-diethyl-2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2OS/c1-4-23(5-2)22(25)15-24-14-21(19-11-6-7-12-20(19)24)26-16-18-10-8-9-17(3)13-18/h6-14H,4-5,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYJHIVQDPBDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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